N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Description
N'-(2,5-Dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to an oxamide bridge, which terminates in a 2,5-dimethylphenyl substituent (Figure 1). Its synthesis likely involves multi-step reactions, including thiazole ring formation, amide coupling, and functional group modifications .
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-4-5-14(2)18(12-13)26-21(28)20(27)24-11-10-19-15(3)25-22(29-19)16-6-8-17(23)9-7-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHFNLSPMUVJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and multiple aromatic groups. The presence of the fluorine atom and the oxamide functional group suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound 3h | Methicillin-resistant S. aureus | High |
| Compound 7 | Vancomycin-resistant E. faecium | Moderate |
| Compound 14f | Drug-resistant Candida strains | High |
These findings suggest that thiazole derivatives could serve as scaffolds for developing new antimicrobial agents targeting resistant pathogens .
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies have explored the anti-inflammatory effects of compounds similar to this compound. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Study on Antibacterial Efficacy
A study conducted by Huang et al. (2025) evaluated the antibacterial efficacy of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
In Vivo Studies
In vivo studies assessing the safety and efficacy of similar compounds have shown promising results. For example, a derivative was tested in a murine model for its ability to reduce bacterial load in infected tissues. The compound demonstrated a notable reduction in bacterial counts compared to controls, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic and Spectroscopic Analysis
- Tools like SHELX and SIR97 are critical for resolving complex structures, particularly for verifying tautomeric forms (e.g., thione vs. thiol in triazoles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
